3-Methoxyacetaminophen-d3

Description

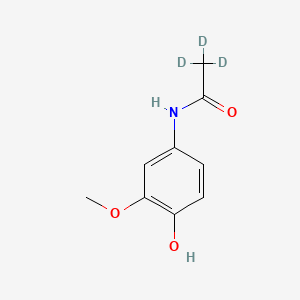

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-(4-hydroxy-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZWIAQUWRXFNC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxyacetaminophen-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and metabolic properties of 3-Methoxyacetaminophen-d3. This deuterated analog of a key acetaminophen metabolite serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

This compound, a stable isotope-labeled version of 3-methoxyacetaminophen, is primarily utilized in research settings for its utility in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.

Table 1: Physical and Chemical Data for this compound and its Non-Deuterated Analog

| Property | This compound | 3-Methoxyacetaminophen (Non-deuterated) | Source(s) |

| CAS Number | 1246816-53-4 | 3251-55-6 | [1][2] |

| Molecular Formula | C₉H₈D₃NO₃ | C₉H₁₁NO₃ | [3] |

| Molecular Weight | 184.21 g/mol | 181.19 g/mol | [4][5] |

| Accurate Mass | 184.0927 | 181.0739 | [3] |

| Appearance | White Solid | White Solid | [6] |

| Melting Point | Not available | 118-122 °C | [6] |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Not available | |

| Synonyms | 4-Acetylamino-2-methoxy-phenol-d3, N-(4-Hydroxy-3-methoxy-phenyl)-acetamide-d3 | 4-Acetylamino-2-methoxy-phenol, N-(4-Hydroxy-3-methoxyphenyl)-acetamide | [1][5] |

Metabolic Pathways of the Parent Compound, Acetaminophen

3-Methoxyacetaminophen is a minor metabolite of acetaminophen, formed through O-methylation. The primary metabolic pathways of acetaminophen involve glucuronidation and sulfation. A smaller fraction is oxidized by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[7][8][9] NAPQI is subsequently detoxified by conjugation with glutathione (GSH).[10]

The metabolic fate of acetaminophen is crucial in understanding its potential for hepatotoxicity. At therapeutic doses, the glucuronidation and sulfation pathways predominate, leading to safe excretion.[9][11] However, in cases of overdose, these pathways can become saturated, leading to increased formation of NAPQI.[7] Depletion of hepatic GSH stores prevents the detoxification of NAPQI, which can then covalently bind to cellular proteins, leading to oxidative stress and liver cell damage.[10][12]

References

- 1. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 2. 3-Methoxy Acetaminophen-D3 | CAS No- 1246816-53-4 | Simson Pharma Limited [simsonpharma.com]

- 3. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Paracetamol - Wikipedia [en.wikipedia.org]

- 10. Acetaminophen – metabolism [sites.duke.edu]

- 11. ClinPGx [clinpgx.org]

- 12. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methoxyacetaminophen-d3 in Modern Research: A Technical Guide

For Immediate Release

An In-depth Analysis of 3-Methoxyacetaminophen-d3 for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core applications of this compound, a deuterated analog of a key acetaminophen metabolite, in the landscape of contemporary research. Primarily utilized as a stable isotope-labeled internal standard, this compound is instrumental in achieving precise and accurate quantification of its unlabeled counterpart, 3-Methoxyacetaminophen, in complex biological matrices. Its application is particularly crucial in pharmacokinetic studies and metabolic research, where understanding the biotransformation of acetaminophen is paramount.

Core Application: An Internal Standard in Bioanalysis

In the realm of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis.[1][2] this compound, with its deuterium-labeled methoxy group, is chemically and physically almost identical to the endogenous metabolite 3-Methoxyacetaminophen. This near-identical behavior during sample extraction, chromatography, and ionization ensures that any variations in the analytical process affect both the analyte and the internal standard equally, leading to highly reliable and reproducible quantification.

The primary research application of this compound is to serve as an internal standard in the quantitative analysis of 3-Methoxyacetaminophen, a metabolite of the widely used analgesic, acetaminophen (paracetamol).[3] Understanding the metabolic fate of acetaminophen is critical for assessing its efficacy and potential for hepatotoxicity.

The Metabolic Pathway of Acetaminophen

Acetaminophen undergoes extensive metabolism in the liver.[4] While the major metabolic routes are glucuronidation and sulfation, a portion is oxidized by cytochrome P450 enzymes to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI).[4][5] Another pathway involves the formation of catechol metabolites, including 3-Hydroxyacetaminophen, which is subsequently methylated to form 3-Methoxyacetaminophen.[6][7][8]

The accurate measurement of these metabolites is crucial for a comprehensive understanding of acetaminophen's pharmacokinetics and toxicological profile.

Caption: Metabolic pathway of Acetaminophen leading to the formation of 3-Methoxyacetaminophen.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for extracting 3-Methoxyacetaminophen from biological matrices like plasma or urine is protein precipitation.

-

Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

-

Precipitation: Add three volumes of ice-cold acetonitrile (or other suitable organic solvent) to the sample to precipitate proteins.

-

Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: A typical workflow for the preparation of biological samples for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of 3-Methoxyacetaminophen and its deuterated internal standard are achieved using a reversed-phase C18 column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Illustrative LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Analyte and IS specific (see below) |

Table 2: Predicted MRM Transitions and Mass Spectrometry Parameters

Note: The following MRM transitions are predicted based on the known fragmentation patterns of similar compounds. Optimal values should be determined empirically.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Methoxyacetaminophen | 182.1 | 140.1 | 15 - 25 |

| This compound | 185.1 | 143.1 | 15 - 25 |

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which is then plotted against a calibration curve prepared with known concentrations of the analyte.

Data Presentation and Validation

A validated bioanalytical method using this compound should demonstrate linearity, accuracy, precision, and selectivity.

Table 3: Typical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Intra- and Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |

| Selectivity | No significant interference at the retention times of the analyte and IS |

| Matrix Effect | Consistent and compensated for by the internal standard |

| Recovery | Consistent and reproducible |

Conclusion

This compound is an indispensable tool for researchers investigating the metabolism and pharmacokinetics of acetaminophen. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of 3-Methoxyacetaminophen, contributing to a more complete understanding of the drug's disposition and potential for toxicity. The methodologies outlined in this guide provide a framework for the development of robust and accurate analytical methods for this important metabolite.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetaminophen metabolite 3-hydroxy-acetaminophen | TargetMol [targetmol.com]

- 5. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxyacetaminophen-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthesis pathway for 3-Methoxyacetaminophen-d3, a deuterated analog of a metabolite of acetaminophen. The synthesis involves a two-step process: the preparation of the precursor 4-amino-2-methoxyphenol, followed by its N-acetylation using a deuterated acetylating agent. This document provides detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound commences with the reduction of 4-methoxy-2-nitrophenol to form the key intermediate, 4-amino-2-methoxyphenol. This intermediate is subsequently acetylated on the amine group using acetic anhydride-d6 to yield the final deuterated product, N-(4-hydroxy-3-methoxyphenyl)acetamide-d3.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 4-amino-2-methoxyphenol

This procedure details the reduction of 4-methoxy-2-nitrophenol to 4-amino-2-methoxyphenol.

Materials:

-

4-methoxy-2-nitrophenol

-

Ethanol

-

5% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a reaction vessel suitable for hydrogenation, suspend 4-methoxy-2-nitrophenol in ethanol.

-

Carefully add a catalytic amount of 5% Pd/C to the suspension under an inert atmosphere.

-

Seal the reaction vessel and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

-

Filter the mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-2-methoxyphenol.

-

The crude product can be further purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This procedure describes the N-acetylation of 4-amino-2-methoxyphenol using acetic anhydride-d6. This is a general procedure for the acetylation of aminophenols and should be adapted and optimized for this specific substrate.

Materials:

-

4-amino-2-methoxyphenol

-

Acetic anhydride-d6

-

Water or an appropriate organic solvent (e.g., acetic acid, tetrahydrofuran)

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve or suspend 4-amino-2-methoxyphenol in a suitable solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent or a slight excess of acetic anhydride-d6 to the cooled mixture with stirring.

-

Allow the reaction to proceed at a low temperature, then gradually warm to room temperature. The reaction progress should be monitored.

-

Once the reaction is complete, the product may precipitate out of the solution. If not, the product can be precipitated by the addition of cold water.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Data Presentation

Table 1: Synthesis of 4-amino-2-methoxyphenol (Precursor)

| Parameter | Value | Reference |

| Starting Material | 4-methoxy-2-nitrophenol | N/A |

| Product | 4-amino-2-methoxyphenol | N/A |

| Molecular Formula | C₇H₉NO₂ | N/A |

| Molecular Weight | 139.15 g/mol | N/A |

| Yield | Up to 93% | N/A |

| Appearance | Crystalline solid | N/A |

Table 2: Synthesis of 3-Methoxyacetaminophen (Non-deuterated Analog)

| Parameter | Value | Reference |

| Starting Material | 4-amino-2-methoxyphenol | N/A |

| Product | 3-Methoxyacetaminophen | N/A |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [2] |

| Yield | Not specified | N/A |

| Purity | >95% (HPLC) | [3] |

| Appearance | Solid | N/A |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(4-hydroxy-3-methoxyphenyl)acetamide-d3 | N/A |

| CAS Number | 1246816-53-4 | N/A |

| Molecular Formula | C₉H₈D₃NO₃ | N/A |

| Molecular Weight | 184.21 g/mol | N/A |

| Appearance | Solid | N/A |

Table 4: Spectroscopic Data of 3-Methoxyacetaminophen (Non-deuterated Analog) for Comparison

| Technique | Data | Reference |

| ¹H NMR | Spectral data available in various databases. | [4] |

| ¹³C NMR | Spectral data available in various databases. | [4] |

| Mass Spec. | Molecular Ion (m/z): 181.07 (calc.) | [1] |

Note: Specific spectroscopic data for this compound was not found in the searched literature. The data for the non-deuterated analog is provided as a reference. The mass spectrum of the deuterated compound would be expected to show a molecular ion peak at approximately m/z 184.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

A Guide to the Certificate of Analysis for 3-Methoxyacetaminophen-d3: Ensuring Quality and Precision in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. For researchers in pharmacology and drug metabolism, understanding the CoA for a stable isotope-labeled internal standard like 3-Methoxyacetaminophen-d3 is fundamental to ensuring the accuracy and reliability of experimental data. This guide provides a detailed explanation of the data and methodologies presented in a typical CoA for this compound.

This compound is the deuterated form of a metabolite of Acetaminophen (Paracetamol). Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Acetaminophen and its metabolites in biological samples.[1][2][3] The deuterium labels provide a distinct mass signature, allowing it to be differentiated from the non-labeled analyte while behaving almost identically during sample extraction and analysis.[4][5]

Compound Identification and General Specifications

A CoA begins by unequivocally identifying the compound. This section contains crucial information for traceability and proper use in experimental setups.

| Identifier | Description |

| Compound Name | This compound |

| Synonyms | 4-Acetylamino-2-methoxy-phenol-d3, N-(4-Hydroxy-3-methoxy-phenyl)-acetamide-d3[6] |

| CAS Number | 1246816-53-4 |

| Unlabeled CAS Number | 3251-55-6[7] |

| Molecular Formula | C₉²H₃H₈NO₃[7] |

| Molecular Weight | 184.21 g/mol [7] |

| Exact Mass | 184.0927 Da[7] |

| Product Format | Typically supplied as a neat solid or a solution of known concentration. |

Summary of Analytical Data

This section summarizes the results of all quality control tests performed on the specific batch of the material. Each test is designed to confirm that the compound meets the required specifications for its intended use.

| Analytical Test | Typical Specification | Purpose |

| Purity (by HPLC) | ≥98% | Quantifies the percentage of the desired compound, ensuring minimal interference from impurities. |

| Identity (by ¹H NMR) | Conforms to Structure | Confirms the chemical structure is correct by analyzing the magnetic properties of atomic nuclei. |

| Identity (by MS) | Conforms to Structure | Verifies the molecular weight and fragmentation pattern, confirming both mass and structure. |

| Isotopic Purity | ≥99% atom % D | Determines the percentage of molecules that are correctly labeled with the deuterium isotope. |

| Water Content (by Karl Fischer) | ≤0.5% | Measures the amount of water present, which is important for accurate weighing of the neat material.[8] |

| Appearance | White to Off-White Solid | A basic physical check for gross contamination or degradation. |

Detailed Experimental Protocols

A comprehensive CoA provides details of the analytical methods used to generate the data. This transparency allows researchers to understand the quality control process and replicate similar analyses if needed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.

Methodology:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic or gradient mixture of solvents, such as Methanol and Water (e.g., 97:3 v/v).[10]

-

Detection Wavelength: UV detection at approximately 265 nm.[10][11]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: The compound is accurately weighed and dissolved in a suitable solvent (e.g., Methanol) to a known concentration.

Workflow for HPLC Purity Analysis

Identity Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For identity confirmation, the experimentally determined molecular weight of the compound must match the theoretical calculation based on its chemical formula.

Methodology:

-

Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive Ion Mode (ESI+).

-

Analysis: The sample is introduced into the mass spectrometer, and the mass of the protonated molecule ([M+H]⁺) is measured.

-

Expected Ion: For a molecular weight of 184.21, the expected protonated ion [M+H]⁺ would be approximately m/z 185.1.

-

Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and confirm the structure by analyzing the resulting product ions.

Logical Flow for Mass Spectrometry Identification

Identity Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by observing the chemical environment of the hydrogen atoms. The spectrum should be consistent with the known structure of 3-Methoxyacetaminophen, accounting for the deuterium-labeled methyl group.

Methodology:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d₆ or Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Expected Signals:

-

Aromatic Protons: Multiple signals in the aromatic region (~6.5-7.5 ppm), showing characteristic splitting patterns (doublets, triplets) corresponding to the protons on the phenyl ring.

-

Methoxy Protons (-OCH₃): A singlet at approximately 3.8 ppm, integrating to 3 protons.

-

Amide Proton (-NH): A broad singlet, chemical shift can vary.

-

Phenolic Proton (-OH): A broad singlet, chemical shift can vary.

-

Acetyl Protons (-C(O)CD₃): This signal will be absent in the ¹H NMR spectrum due to the deuterium labeling, which is a key confirmation point.

-

Workflow for NMR Structural Verification

Significance in Research: The Role of an Internal Standard

The data on the CoA directly translates to the reliability of quantitative studies. High chemical and isotopic purity ensures that the internal standard does not contribute to the signal of the non-labeled analyte and behaves predictably.

In pharmacokinetic studies, Acetaminophen is metabolized in the liver through several pathways, including glucuronidation, sulfation, and oxidation.[12][13][14] The formation of 3-Methoxyacetaminophen is a minor pathway. Using this compound as an internal standard allows for the precise measurement of the parent drug and its major metabolites by correcting for variability during sample processing and instrument analysis.[1][4]

Simplified Metabolic Pathway of Acetaminophen

By carefully reviewing the Certificate of Analysis for this compound, researchers can proceed with confidence, knowing their analytical standard meets the stringent requirements for producing high-quality, reproducible, and accurate scientific data.

References

- 1. benchchem.com [benchchem.com]

- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 7. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ymerdigital.com [ymerdigital.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetaminophen – metabolism [sites.duke.edu]

- 14. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methoxyacetaminophen-d3 in Advancing Acetaminophen Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetaminophen, a widely consumed analgesic and antipyretic, undergoes extensive metabolism in the liver, leading to the formation of various metabolites. Understanding these metabolic pathways is crucial for assessing the drug's efficacy and predicting its potential for hepatotoxicity. 3-Methoxyacetaminophen, a minor metabolite formed via a pathway involving catechol-O-methyltransferase (COMT), has gained increasing interest in pharmacogenetic and drug metabolism studies. The stable isotope-labeled analog, 3-Methoxyacetaminophen-d3, serves as an invaluable tool, primarily as an internal standard, for the accurate and precise quantification of 3-Methoxyacetaminophen in biological matrices. This technical guide provides an in-depth overview of the role of this compound in acetaminophen metabolism studies, detailing the metabolic pathways, experimental protocols for quantification, and relevant quantitative data.

Introduction to Acetaminophen Metabolism

Acetaminophen is primarily metabolized in the liver through three main pathways:

-

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Conjugation with sulfate, catalyzed by sulfotransferases (SULTs).

-

Oxidation: Mediated by cytochrome P450 (CYP) enzymes, primarily CYP2E1, leading to the formation of the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

At therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and hepatocellular damage.[1]

The 3-Methoxyacetaminophen Metabolic Pathway

A secondary metabolic pathway for acetaminophen involves its conversion to catechol metabolites. This pathway is of particular interest in understanding inter-individual variability in drug metabolism.

-

Hydroxylation: Acetaminophen is first metabolized to a catechol intermediate, 3-hydroxyacetaminophen. This reaction is catalyzed by cytochrome P450 enzymes.[2]

-

Methylation: The catechol intermediate, 3-hydroxyacetaminophen, is then methylated by the enzyme Catechol-O-methyltransferase (COMT) to form 3-Methoxyacetaminophen.[3]

The formation of 3-Methoxyacetaminophen and its subsequent conjugates (glucuronide and sulfate) can provide insights into the activity of COMT, an enzyme known for its genetic polymorphisms, which can influence the metabolism of various drugs and endogenous compounds.

Role of this compound in Quantitative Analysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, with its deuterium-labeled methyl group, is chemically and physically almost identical to the endogenous 3-Methoxyacetaminophen. This similarity ensures that it behaves in the same manner during sample preparation (e.g., extraction) and chromatographic separation, while being distinguishable by its higher mass in the mass spectrometer. This co-elution and differential detection allow for the correction of variability in sample handling and instrument response, leading to highly accurate and precise quantification of 3-Methoxyacetaminophen.

Experimental Protocol: Quantification of 3-Methoxyacetaminophen using LC-MS/MS with this compound as an Internal Standard

The following protocol outlines a general procedure for the quantification of 3-Methoxyacetaminophen in a biological matrix such as plasma. This is a representative method, and specific parameters may need to be optimized based on the instrumentation and specific study requirements.

Materials and Reagents

-

3-Methoxyacetaminophen (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (or other biological matrix)

Sample Preparation

A protein precipitation method is commonly employed for the extraction of acetaminophen and its metabolites from plasma.

-

Spiking: To a 100 µL aliquot of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

-

Injection: Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |

| 3-Methoxyacetaminophen | 182.1 | 140.1 | 20 | 50 |

| This compound | 185.1 | 143.1 | 20 | 50 |

Note: The exact m/z values and instrument parameters should be optimized for the specific mass spectrometer being used.

Data Presentation and Interpretation

The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of 3-Methoxyacetaminophen in unknown samples can then be accurately determined from this curve.

Table 4: Representative Quantitative Data (Hypothetical)

| Parameter | Value |

| Linear Range | 0.5 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Retention Time | ~ 3.5 min |

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the acetaminophen metabolite, 3-Methoxyacetaminophen. Its use as an internal standard in LC-MS/MS methods enables researchers to overcome analytical variability, leading to high-quality data. This, in turn, facilitates a deeper understanding of the less-explored metabolic pathways of acetaminophen, particularly the role of COMT, and its implications for inter-individual differences in drug response and susceptibility to toxicity. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of acetaminophen metabolism.

References

- 1. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation and toxicity of catechol metabolites of acetaminophen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systems pharmacogenomics – gene, disease, drug and placebo interactions: a case study in COMT - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxyacetaminophen-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Methoxyacetaminophen-d3, a deuterated analog of a key acetaminophen metabolite. This document outlines its chemical properties, synthesis, analytical methodologies, and its role within the broader metabolic pathway of acetaminophen.

Core Data Summary

The fundamental properties of this compound are summarized below, providing a clear reference for researchers.

| Property | Value | Citations |

| CAS Number | 1246816-53-4 | [1] |

| Molecular Formula | C₉H₈D₃NO₃ | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Synonyms | N-(4-Hydroxy-3-methoxyphenyl)acetamide-d3, 4-Acetylamino-2-methoxy-phenol-d3 | [1][2] |

| Storage | 2-8°C, protected from light | |

| Isotopic Purity | Typically ≥ 98 atom % D |

Metabolic Pathway of Acetaminophen

3-Methoxyacetaminophen is a metabolite of acetaminophen, formed through a minor but significant pathway involving catechol-O-methyltransferase (COMT).[3][4][5][6] Understanding this pathway is crucial for comprehensive pharmacokinetic and drug metabolism studies.

Caption: Metabolic pathway of acetaminophen highlighting the formation of 3-Methoxyacetaminophen.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The key step involves the introduction of the deuterated methyl group. The following is a plausible synthetic route based on established chemical principles.[7][8]

Step 1: Synthesis of 4-Amino-2-methoxyphenol

-

Starting Material: 2-Methoxy-4-nitrophenol.

-

Reaction: The nitro group of 2-methoxy-4-nitrophenol is reduced to an amine. This can be achieved using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) in a solvent like methanol or ethanol.

-

Procedure:

-

Dissolve 2-methoxy-4-nitrophenol in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-amino-2-methoxyphenol.

-

Step 2: N-Acetylation to form 3-Methoxyacetaminophen

-

Starting Material: 4-Amino-2-methoxyphenol.

-

Reaction: The amino group of 4-amino-2-methoxyphenol is acetylated using acetic anhydride.

-

Procedure:

-

Dissolve 4-amino-2-methoxyphenol in a suitable solvent such as acetic acid or a mixture of water and a co-solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The product, 3-Methoxyacetaminophen, may precipitate out of the solution. If not, the product can be isolated by extraction or crystallization.

-

Purify the crude product by recrystallization.

-

Step 3: Introduction of the Deuterated Methyl Group (Conceptual)

A common strategy for introducing a deuterated methyl group is to use a deuterated methylating agent. A plausible approach for synthesizing this compound would involve using a deuterated acetylating agent in Step 2.

-

Deuterated Reagent: Acetic anhydride-d6 ((CD₃CO)₂O).

-

Modified Procedure (Step 2):

-

Follow the same procedure as in Step 2, but substitute acetic anhydride with acetic anhydride-d6. This will result in the formation of this compound, where the acetyl methyl group is deuterated.

-

Purification and Characterization:

-

The final product should be purified using techniques such as column chromatography or recrystallization.

-

The structure and isotopic purity of the synthesized this compound should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analysis of this compound in Biological Samples

The quantification of this compound in biological matrices like plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to the high sensitivity and selectivity of this technique.[9][10][11][12][13][14]

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples to room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a non-deuterated analog or a different isotopically labeled standard).

-

Vortex the mixture for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing over several minutes to elute the analyte, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined and optimized for maximum sensitivity.

3. Data Analysis

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared in the same biological matrix.

Experimental Workflow Visualization

Caption: A typical workflow for the analysis of this compound in plasma.

References

- 1. 3-Methoxy Acetaminophen-D3 | CAS No- 1246816-53-4 | Simson Pharma Limited [simsonpharma.com]

- 2. 3-Methoxyacetaminophen | C9H11NO3 | CID 3080594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 5. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-METHOXY ACETAMINOPHEN synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. waters.com [waters.com]

- 13. Determination of 3-methoxysalicylamine levels in mouse plasma and tissue by liquid chromatography-tandem mass spectrometry: application to in vivo pharmacokinetics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Commercial Suppliers and Technical Guide for 3-Methoxyacetaminophen-d3 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxyacetaminophen-d3, a crucial internal standard for the accurate quantification of 3-Methoxyacetaminophen, a metabolite of the widely used analgesic, acetaminophen. This document outlines commercial suppliers, presents typical quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and analytical standards. These companies provide the compound in various quantities, typically accompanied by a Certificate of Analysis (CoA) detailing its quality and purity.

Key Commercial Suppliers:

-

LGC Standards: A prominent supplier of reference materials, offering this compound as part of their extensive portfolio of stable isotope-labeled compounds.[1][2][3]

-

Simson Pharma Limited: A manufacturer and exporter of pharmaceutical reference standards, including this compound, which can be provided with a Certificate of Analysis.[4]

-

Toronto Research Chemicals (TRC): Now part of LGC, TRC specializes in complex organic small molecules for biomedical research and offers this compound.[5][6][7]

-

Santa Cruz Biotechnology (SCBT): A global supplier of biochemicals for research, listing this compound among its products.[8]

-

Pharmaffiliates: A provider of pharmaceutical impurities, metabolites, and stable isotopes.

Quantitative Data and Specifications

The quality and purity of this compound are critical for its function as an internal standard. While specific values may vary by lot, the following table summarizes typical quantitative data found on a supplier's Certificate of Analysis, modeled after a CoA for the closely related Acetaminophen-d3 from LGC Standards.[9]

| Parameter | Typical Specification | Method |

| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry (MS) |

| Chemical Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

| Molecular Formula | C₉H₈D₃NO₃ | N/A |

| Molecular Weight | 184.21 g/mol | N/A |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Standard Solubility Testing |

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of its unlabeled counterpart in biological matrices such as plasma, urine, and tissue homogenates.

Preparation of Stock and Working Solutions

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to achieve a final concentration of 1 mg/mL.

-

Working Solution (e.g., 100 ng/mL): Perform a serial dilution of the stock solution with the appropriate solvent (often matching the initial mobile phase composition) to obtain a working solution at a concentration suitable for spiking into calibration standards, quality control samples, and unknown samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.

-

Aliquoting: Transfer a small volume (e.g., 50-100 µL) of the biological sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Spiking: Add a precise volume of the this compound working solution to each sample (except for the blank matrix).

-

Precipitation: Add a 3 to 4-fold excess of cold acetonitrile to each tube to precipitate the proteins.

-

Vortexing and Centrifugation: Vortex the tubes thoroughly for 1-2 minutes to ensure complete mixing and protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

3-Methoxyacetaminophen: A specific precursor ion to product ion transition is monitored.

-

This compound: A corresponding transition is monitored, shifted by the mass of the deuterium labels (typically +3 Da).

-

-

Mandatory Visualizations

Acetaminophen Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of acetaminophen in the liver. 3-Methoxyacetaminophen is a minor metabolite formed through O-methylation.

Caption: Major metabolic pathways of acetaminophen.

Experimental Workflow for Bioanalysis

The following diagram outlines a typical workflow for the quantification of an analyte in a biological sample using a deuterated internal standard.

Caption: Experimental workflow for bioanalysis.

References

- 1. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 2. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 3. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 4. 3-Methoxy Acetaminophen-D3 | CAS No- 1246816-53-4 | Simson Pharma Limited [simsonpharma.com]

- 5. Toronto Research Chemicals – Bioquote [bioquote.com]

- 6. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 7. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 8. scbt.com [scbt.com]

- 9. Acetaminophen-d3 | TRC-A161221-10MG | LGC Standards [lgcstandards.com]

Structural Elucidation of 3-Methoxyacetaminophen-d3: A Technical Guide to its NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-Methoxyacetaminophen-d3 using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected NMR data, detailed experimental protocols, and logical workflows for the analysis of this stable isotope-labeled derivative of a key acetaminophen metabolite.

Introduction

This compound is a deuterated analog of 3-methoxyacetaminophen, a metabolite of the widely used analgesic and antipyretic drug, acetaminophen (paracetamol). The incorporation of deuterium atoms in the acetyl group provides a valuable tool for metabolic studies, particularly in mass spectrometry-based bioanalysis, by serving as an internal standard. Verification of the molecular structure and the specific sites of deuteration is critical for its application. NMR spectroscopy is the most definitive method for such structural characterization. This guide details the expected ¹H and ¹³C NMR spectral data and provides a framework for its experimental determination.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the data for its non-deuterated counterpart. The numbering of the atoms for NMR assignment is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.85 | d | 8.5 |

| H-5 | 6.70 | dd | 8.5, 2.5 |

| H-6 | 7.05 | d | 2.5 |

| OCH₃ | 3.85 | s | - |

| OH | 8.90 | s (broad) | - |

| NH | 9.50 | s (broad) | - |

| COCD₃ | - | - | - |

Note: The signal for the acetyl methyl protons (COCD₃) is absent in the ¹H NMR spectrum due to deuteration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 148.5 |

| C-2 | 115.0 |

| C-3 | 145.0 |

| C-4 | 125.0 |

| C-5 | 112.0 |

| C-6 | 120.0 |

| C=O | 168.0* |

| OCH₃ | 56.0 |

| COCD₃ | 24.0** |

Note: The carbonyl carbon (C=O) signal may appear as a multiplet with reduced intensity due to coupling with deuterium. *Note: The deuterated methyl carbon (COCD₃) signal will be significantly broadened and may not be readily observable under standard acquisition parameters.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra for the structural confirmation of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for acetaminophen and its derivatives due to its high solubilizing power. Other potential solvents include methanol-d4 and acetone-d6.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 12-15 ppm is sufficient to cover the expected proton signals.

-

Acquisition Time : An acquisition time of at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds.

-

Number of Scans : 16-64 scans are typically adequate, depending on the sample concentration.

-

-

Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Instrument : A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 200-220 ppm.

-

Acquisition Time : An acquisition time of 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and longer relaxation times.

-

-

Processing :

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for Structural Elucidation

Caption: A logical workflow for the structural elucidation of this compound using NMR.

Methodological & Application

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of 3-Methoxyacetaminophen in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methoxyacetaminophen is a metabolite and known impurity of Acetaminophen (Paracetamol), a widely used analgesic and antipyretic drug.[1][2] The accurate quantification of drug metabolites and impurities in biological matrices is critical during drug development for pharmacokinetic studies, safety assessment, and clinical monitoring.[3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[6] A SIL-IS, such as 3-Methoxyacetaminophen-d3, co-elutes with the analyte and shares similar chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3][6] This application note details a validated, high-throughput LC-MS/MS method for the reliable quantification of 3-Methoxyacetaminophen in human plasma using this compound as the internal standard. The method employs a simple protein precipitation step for sample preparation and a rapid chromatographic run.[7]

Experimental Protocols

Materials, Chemicals, and Reagents

-

Analytes: 3-Methoxyacetaminophen, this compound (Internal Standard)

-

Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

-

Acid: Formic Acid (LC-MS grade).

-

Biological Matrix: Blank human plasma, free of interfering substances.

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Methoxyacetaminophen in 10 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[3]

-

Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the analyte stock solution with a 50:50 methanol:water mixture.

-

IS Working Solution (100 ng/mL): Prepare the IS working solution by diluting the IS stock solution with methanol. This solution is used for protein precipitation.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the IS working solution (100 ng/mL in methanol) to each tube to precipitate proteins. For double blank samples, add 150 µL of methanol without IS.[7]

-

Vortex each tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

-

Inject 5 µL of the prepared sample into the LC-MS/MS system for analysis.[3]

References

- 1. longdom.org [longdom.org]

- 2. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. waters.com [waters.com]

Quantitative Analysis of Acetaminophen and its Metabolites Using 3-Methoxyacetaminophen-d3 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetaminophen (APAP) is a widely used analgesic and antipyretic drug. Understanding its metabolic fate is crucial for efficacy and toxicity studies. The primary metabolic pathways include glucuronidation and sulfation, leading to the formation of acetaminophen-glucuronide (APAP-G) and acetaminophen-sulfate (APAP-S), respectively. A minor but critical pathway involves oxidation by cytochrome P450 enzymes to the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is subsequently detoxified by conjugation with glutathione (GSH) to form acetaminophen-glutathione (APAP-GSH). Further metabolism of APAP-GSH leads to cysteine (APAP-Cys) and mercapturic acid (APAP-NEM) conjugates.[1][2]

This document provides a detailed protocol for the simultaneous quantitative analysis of acetaminophen and its major metabolites in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 3-Methoxyacetaminophen-d3, is employed to compensate for matrix effects and variations during sample preparation and analysis.

Acetaminophen Metabolism

The metabolic pathway of acetaminophen is complex, involving several enzymatic steps primarily in the liver. The major pathways are conjugation reactions, which are considered detoxification routes. The oxidation pathway, however, can lead to hepatotoxicity if the reactive intermediate, NAPQI, is not adequately detoxified.

Caption: Major metabolic pathways of Acetaminophen.

Experimental Workflow

The analytical workflow involves several key steps, from sample collection to data analysis, to ensure reliable and reproducible quantification of acetaminophen and its metabolites.

Caption: Experimental workflow for acetaminophen metabolite analysis.

Detailed Protocols

Materials and Reagents

-

Acetaminophen (APAP) and its metabolites (APAP-G, APAP-S, APAP-Cys) reference standards

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free plasma for calibration standards and quality controls

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve APAP, its metabolites, and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and methanol (50:50, v/v) to create working standard solutions for calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube (except for blank samples, to which 20 µL of methanol/water is added).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean injection vial.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent, Shimadzu, or equivalent HPLC or UPLC system |

| Column | C18 column (e.g., 2.1 x 100 mm, 3.0 µm)[3][4] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | A suitable gradient should be optimized to ensure separation of all analytes. A representative gradient is provided in the table below. |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 60 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative switching |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | +5500 V / -4500 V |

| Temperature | 500°C |

MRM Transitions:

The following table lists the proposed MRM transitions for the analytes and the internal standard. Note: The product ions for 3-Methoxyacetaminophen and its deuterated analog are predicted based on common fragmentation patterns of similar compounds and should be optimized in the user's laboratory.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Acetaminophen (APAP) | 152.1 | 110.1 | Positive |

| Acetaminophen-Glucuronide (APAP-G) | 328.1 | 152.1 | Positive |

| Acetaminophen-Sulfate (APAP-S) | 230.0 | 107.0 | Negative |

| Acetaminophen-Cysteine (APAP-Cys) | 271.1 | 140.0 | Positive |

| 3-Methoxyacetaminophen | 182.1 | 140.1 | Positive |

| This compound (IS) | 185.1 | 143.1 | Positive |

Quantitative Data Summary

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following tables summarize typical performance data for the quantitative analysis of acetaminophen and its metabolites.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Acetaminophen (APAP) | 1 - 1000 | > 0.99 |

| Acetaminophen-Glucuronide (APAP-G) | 1 - 1000 | > 0.99 |

| Acetaminophen-Sulfate (APAP-S) | 1 - 1000 | > 0.99 |

| Acetaminophen-Cysteine (APAP-Cys) | 0.5 - 500 | > 0.99 |

Data is representative and should be established in the user's laboratory.[3]

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| APAP | Low | 5 | 95 - 105 | < 15 |

| Mid | 50 | 90 - 110 | < 15 | |

| High | 500 | 90 - 110 | < 15 | |

| APAP-G | Low | 5 | 93 - 107 | < 15 |

| Mid | 50 | 92 - 108 | < 15 | |

| High | 500 | 91 - 109 | < 15 | |

| APAP-S | Low | 5 | 96 - 104 | < 15 |

| Mid | 50 | 94 - 106 | < 15 | |

| High | 500 | 93 - 107 | < 15 |

Data is representative and should be established in the user's laboratory.[3][4]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of acetaminophen and its major metabolites in plasma using LC-MS/MS with this compound as an internal standard. The method is sensitive, specific, and reliable, making it suitable for a wide range of research applications, including pharmacokinetic studies, drug metabolism research, and toxicological assessments. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for robust bioanalytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Methoxy Acetaminophen-d3 | LGC Standards [lgcstandards.com]

- 3. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

Protocol for the Quantitative Analysis of 3-Methoxyacetaminophen using 3-Methoxyacetaminophen-d3 as an Internal Standard by LC-MS/MS

Application Note

Introduction

3-Methoxyacetaminophen, also known as metacetamol, is a metabolite of acetaminophen (paracetamol) and is also used as an analgesic. Accurate quantification of 3-Methoxyacetaminophen in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The use of a stable isotope-labeled internal standard, such as 3-Methoxyacetaminophen-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method ensures high accuracy and precision by correcting for variability during sample preparation and instrumental analysis.[2] Deuterated internal standards co-elute with the analyte and exhibit similar ionization behavior, compensating for matrix effects and ensuring reliable quantification.[1][2] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of 3-Methoxyacetaminophen in human plasma.

Principle

This method involves the extraction of 3-Methoxyacetaminophen and the internal standard, this compound, from a biological matrix, typically plasma, via protein precipitation. The extracted sample is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The concentration of 3-Methoxyacetaminophen is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Experimental Protocols

1. Materials and Reagents

-

3-Methoxyacetaminophen (Analyte)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18 MΩ·cm or higher)

-

Human plasma (drug-free, for calibration and quality control samples)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Microcentrifuge tubes (1.5 mL)

-

96-well plates (optional, for high-throughput analysis)

2. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxyacetaminophen and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.

-

Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Internal Standard Stock Solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of the respective sample (blank plasma, calibration standard, QC, or unknown sample) into the corresponding labeled tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except the blank. To the blank tube, add 20 µL of the 50:50 methanol/water mixture.

-

Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex each tube vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B).

-

Vortex briefly and centrifuge for 5 minutes.

-

Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B (re-equilibration) |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

5. Data Analysis

The concentration of 3-Methoxyacetaminophen in the unknown samples is calculated using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model with a weighting factor of 1/x² is typically used.

Data Presentation

Table 1: Proposed MRM Transitions for 3-Methoxyacetaminophen and this compound

Note: These are proposed transitions based on the known fragmentation of similar compounds. Optimal values should be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |

| 3-Methoxyacetaminophen | 182.1 | 140.1 | 20 |

| 3-Methoxyacetaminophen | 182.1 | 111.1 | 25 |

| This compound | 185.1 | 143.1 | 20 |

| This compound | 185.1 | 114.1 | 25 |

Table 2: Illustrative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 51,000 | 0.300 |

| 50 | 75,800 | 50,200 | 1.510 |

| 100 | 152,000 | 50,800 | 2.992 |

| 500 | 760,000 | 50,500 | 15.050 |

| 1000 | 1,510,000 | 50,000 | 30.200 |

Table 3: Illustrative Quality Control Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 80 | 82.1 | 102.6 | 3.2 |

| High | 800 | 790.5 | 98.8 | 2.8 |

Mandatory Visualization

References

Application Notes and Protocols for the Bioanalysis of 3-Methoxyacetaminophen-d3 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 3-Methoxyacetaminophen-d3 in plasma for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established procedures for the bioanalysis of acetaminophen and its deuterated analogs.

Introduction

This compound is a deuterated analog of 3-Methoxyacetaminophen, a metabolite of acetaminophen. In pharmacokinetic and drug metabolism studies, deuterated standards are crucial for accurate quantification of the target analyte in complex biological matrices like plasma.[1] Proper sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, ensuring the accuracy, precision, and sensitivity of the analytical method.[2][3][4] The most common techniques for plasma sample preparation in this context are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Recommended Sample Preparation Technique: Protein Precipitation

Protein precipitation is a widely used, simple, and efficient method for the cleanup of plasma samples prior to LC-MS/MS analysis.[5][6] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile is a commonly used solvent for this purpose.[7]

Experimental Workflow: Protein Precipitation

Detailed Experimental Protocol: Protein Precipitation

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents:

-

Blank human plasma (or the specific matrix of the study)

-

This compound reference standard

-

Internal Standard (IS) - a suitable deuterated analog if this compound is not the IS itself. For the purpose of this protocol, we will assume this compound is the analyte. A common IS for similar compounds is Acetaminophen-d4.[1][7]

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated pipettes and tips

-

Vortex mixer

-

Microcentrifuge

2. Preparation of Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh the this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution in a mixture of 50:50 methanol:water to create calibration standards and quality control (QC) samples at desired concentrations.

-

Internal Standard (IS) Working Solution: If using an IS, prepare a working solution (e.g., 2000 ng/mL of Acetaminophen-d4) by diluting its stock solution with 50:50 methanol:water.[1]

3. Sample Preparation Procedure:

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water should be added).[1]

-

Add 300 µL of chilled acetonitrile to each tube to precipitate the proteins.[7]

-

Vortex the mixture for approximately 30 seconds to 1 minute.

-

Centrifuge the tubes at high speed (e.g., 13,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant (approximately 300 µL) to a clean autosampler vial or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[1]

Quantitative Data Summary

The following table summarizes typical performance data from validated LC-MS/MS methods for the analysis of acetaminophen and its deuterated analogs in plasma, which can be considered representative for this compound method development.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.25 - 20 mg/L | [2][4] |

| Correlation Coefficient (r²) | > 0.99 | [2][4] |

| Lower Limit of Quantification (LLOQ) | 0.25 mg/L | [2] |

| Intra-day Precision (%CV) | < 13.03% | [2] |